2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol
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Overview
Description
2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol typically involves the reaction of 4,4-dimethyl-1-piperidine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol undergoes various chemical reactions, including:
Substitution: The benzylic position can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., sodium azide)
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzylamine
Substitution: Halogenated benzyl derivatives
Scientific Research Applications
2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzylic alcohol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol can be compared with other similar compounds such as:
2-(1-Benzyl-4-piperidinyl)ethanamine: Another piperidine derivative with different substituents on the piperidine ring.
2-(4,4-Dimethyl-1-piperidinyl)benzyl Chloride: A halogenated derivative of the compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzylic alcohol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
[2-(4,4-dimethylpiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C14H21NO/c1-14(2)7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,16H,7-11H2,1-2H3 |
InChI Key |
MSNONZUVMIUBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2CO)C |
Origin of Product |
United States |
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